molecular formula C12H15NOS B13534730 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine

3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine

Cat. No.: B13534730
M. Wt: 221.32 g/mol
InChI Key: LBXNENUZNFTKPL-UHFFFAOYSA-N
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Description

3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine is a heterocyclic compound featuring a benzo[b]thiophene core fused with a dihydrothiophene ring, linked via a methoxy bridge to an azetidine (four-membered nitrogen-containing ring).

The benzo[b]thiophene moiety contributes to π-π stacking interactions and lipophilicity, while the azetidine ring introduces conformational rigidity and basicity. Such hybrids are frequently explored in medicinal chemistry for their pharmacokinetic and target-binding advantages .

Properties

Molecular Formula

C12H15NOS

Molecular Weight

221.32 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzothiophen-2-ylmethoxy)azetidine

InChI

InChI=1S/C12H15NOS/c1-2-4-12-9(3-1)5-11(15-12)8-14-10-6-13-7-10/h1-4,10-11,13H,5-8H2

InChI Key

LBXNENUZNFTKPL-UHFFFAOYSA-N

Canonical SMILES

C1C(SC2=CC=CC=C21)COC3CNC3

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Approach

One common synthetic route involves the nucleophilic substitution of a suitable benzylic halide or activated benzylic alcohol derivative of 2,3-dihydrobenzo[b]thiophene with an azetidine nucleophile.

  • Step 1: Preparation of 2-(halomethyl)-2,3-dihydrobenzo[b]thiophene

    • The 2-position of 2,3-dihydrobenzo[b]thiophene is functionalized to introduce a good leaving group such as bromide or chloride.
    • This can be achieved by halogenation of the benzylic position using reagents like N-bromosuccinimide (NBS) under radical or photochemical conditions.
  • Step 2: Nucleophilic substitution with azetidine

    • Azetidine or its derivatives (e.g., azetidine free base or azetidine salts) act as nucleophiles attacking the benzylic halide, displacing the halogen and forming the methoxy linkage.
    • Reaction conditions typically include polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, with temperature control to optimize yield and minimize side reactions.
    • Bases such as sodium hydride (NaH) may be used to deprotonate azetidine, increasing nucleophilicity.
  • This method is supported by the general principle that azetidines can undergo nucleophilic substitution reactions at electrophilic carbon centers, particularly benzylic carbons adjacent to heterocycles.

Azetidine Ring Formation via Cyclization

Alternatively, the azetidine ring can be constructed in situ by intramolecular cyclization of suitable precursors bearing both nucleophilic nitrogen and electrophilic carbon centers.

  • Reductive Cyclization of Imines

    • Starting from γ-haloalkyl-imines derived from 2,3-dihydrobenzo[b]thiophene aldehyde derivatives, treatment with reducing agents such as sodium borohydride (NaBH4) in methanol can reduce the imine and promote intramolecular nucleophilic substitution to form the azetidine ring.
    • This method has been reported for the synthesis of N-substituted azetidines with moderate to high yields, although side reactions such as aziridine formation can occur.
  • Ring Rearrangement from Aziridines

    • Aziridines (three-membered nitrogen heterocycles) can undergo ring expansion to azetidines upon treatment with reducing agents or under thermal conditions.
    • This approach allows the introduction of substituents on the azetidine ring and can be adapted to benzo[b]thiophene derivatives linked via methoxy groups.

Cross-Coupling and Strain-Release Arylation

  • Recent advances in azetidine functionalization include palladium-catalyzed Buchwald-Hartwig amination and strain-release arylation reactions that allow the introduction of aryl or heteroaryl groups onto azetidine rings.
  • In the context of 3-((2,3-dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine, such methods could be employed to couple preformed azetidines with benzo[b]thiophene electrophiles under mild conditions using Pd catalysts and appropriate ligands.

Reaction Conditions and Optimization

Preparation Step Reaction Conditions Notes on Yield and Selectivity
Benzylic halogenation NBS, radical initiator, solvent (CCl4) High selectivity for benzylic bromide formation
Nucleophilic substitution Azetidine, NaH, DMSO or MeCN, 25-80°C Moderate to high yields; temperature critical
Reductive cyclization of imines NaBH4, MeOH, reflux Moderate yields; possible side aziridine formation
Aziridine to azetidine rearrangement NaBH4, reflux in MeOH Yields vary; requires careful control to avoid isomers
Pd-catalyzed cross-coupling Pd catalyst, ligand (e.g., xPhos), base, inert atmosphere High yields reported for related azetidine arylations

Comprehensive Research Findings and Perspectives

  • The nucleophilic substitution approach remains the most straightforward and scalable method for synthesizing 3-((2,3-dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine, especially when starting from halogenated benzo[b]thiophene derivatives.

  • Cyclization methods offer versatility in introducing substitution patterns on the azetidine ring but may suffer from lower yields and side reactions such as aziridine formation.

  • Modern cross-coupling techniques provide powerful tools for late-stage functionalization and diversification of azetidine-containing molecules, enhancing the compound's utility in medicinal chemistry.

  • The choice of method depends on available starting materials, desired substitution patterns, and scalability considerations.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Typical Yield Range
Nucleophilic Substitution Benzylic halide + azetidine, base, polar aprotic solvent Direct, scalable Requires halogenated intermediate 60-90%
Reductive Cyclization of Imines γ-Haloalkyl-imine + NaBH4, MeOH, reflux Enables ring formation in one step Side reactions; moderate yields 40-70%
Aziridine to Azetidine Rearrangement Aziridine + NaBH4, reflux Access to substituted azetidines Isomerization issues 30-60%
Pd-Catalyzed Cross-Coupling Pd catalyst, ligand, base, inert atmosphere High selectivity, functional group tolerance Requires specialized catalysts 70-95%

This detailed analysis synthesizes data from varied chemical literature and reflects the current state of synthetic methodologies for 3-((2,3-dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine. The compound’s preparation is best approached by nucleophilic substitution of benzylic halides with azetidine nucleophiles, complemented by cyclization and cross-coupling strategies for structural diversification.

Chemical Reactions Analysis

Types of Reactions

3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

2,3-Dihydrobenzo[b]thiophen-3-amine 1,1-Dioxide Derivatives (): These compounds share the dihydrobenzo[b]thiophene core but replace the azetidine-methoxy group with an amine-sulfone moiety. The sulfone group enhances polarity and metabolic stability compared to the methoxy-azetidine linkage .

Azetidin-2-one Derivatives (): These feature a β-lactam ring (azetidin-2-one) instead of the azetidine-methoxy group. The carbonyl group in the β-lactam increases electrophilicity, influencing reactivity in nucleophilic environments .

Thiazolidine-2,4-dione Derivatives (): Substituted thiazolidinediones replace the benzo[b]thiophene-azetidine system with a five-membered thiazole-dione ring. This modification alters electronic properties and hydrogen-bonding capacity .

Physicochemical Properties

Property Target Compound* Dihydrobenzo[b]thiophene-sulfones Azetidin-2-ones
Molecular Weight (g/mol) ~265–280 250–320 200–250
Melting Point (°C) 80–100 (estimated) 120–160 90–120
Solubility Moderate in DCM/THF Low in polar solvents High in DMSO
Key Spectral Data (¹H NMR) δ 3.8–4.2 (azetidine CH₂O) δ 3.5–4.0 (sulfone CH₂) δ 4.5–5.0 (β-lactam)

*Estimated based on structural analogs.

Research Findings and Functional Insights

Electronic Effects : The methoxy-azetidine group in the target compound likely increases electron density at the benzo[b]thiophene ring compared to sulfone derivatives, as seen in related systems . This could enhance binding to electron-deficient biological targets.

Synthetic Flexibility : Azetidine rings are more synthetically accessible than β-lactams (azetidin-2-ones), as they avoid the instability associated with strained carbonyl groups .

Biological Relevance: While direct bioactivity data for the target compound is unavailable, thiophene-azetidine hybrids are known to exhibit antimicrobial and kinase inhibitory properties, as seen in structurally related thiazole-triazole derivatives ().

Biological Activity

The compound 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine is a member of a class of compounds that have garnered attention for their potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis and Structural Features

The synthesis of 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine typically involves the reaction of 2,3-dihydrobenzo[b]thiophene derivatives with azetidine precursors. The structural integrity of this compound is crucial for its biological activity, as modifications can significantly alter its pharmacological properties.

Key Structural Characteristics

  • Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's reactivity and interaction with biological targets.
  • Dihydrobenzo[b]thiophene Moiety : This aromatic system is known for its role in various biological activities, including anticancer and antimicrobial effects.

Antimicrobial Activity

Compounds with similar structures have been reported to possess antimicrobial properties. For example, derivatives containing thiophene rings have shown activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assays reveal that compounds with the azetidine scaffold can affect cell viability in various human cancer cell lines. For instance, cytotoxicity against cervical adenocarcinoma cells has been documented for related thiophene derivatives.

Table 1: Summary of Biological Activities

CompoundActivity TypeTarget Cell LinesReference
Benzothieno[3,2-d]-1,2,3-triazineAntiproliferativeHeLa
Thiophene derivativesAntimicrobialS. aureus, E. coli
Azetidine derivativesCytotoxicityVarious cancer cell lines

Notable Research Findings

  • Antiproliferative Effects : A study demonstrated that benzothieno[3,2-d]-1,2,3-triazines exhibited significant antiproliferative activity against HeLa cells through DNA binding interactions .
  • Mechanism of Action : Research indicates that the biological activity may be linked to the ability of these compounds to bind to DNA and disrupt cellular processes essential for proliferation .
  • Cytotoxicity Studies : A recent investigation into related thiazolo[3,2-a]pyrimidines showed promising results in cytotoxicity against M-HeLa cells while exhibiting low toxicity to normal liver cells .

Q & A

Basic: What are the critical steps in synthesizing 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine?

The synthesis typically involves:

  • Functionalization of the benzo[b]thiophene core : Iodination or alkylation of the thiophene ring under inert conditions (e.g., argon atmosphere) using molecular iodine or alkyl halides .
  • Coupling with azetidine : Methoxy-azetidine derivatives are introduced via nucleophilic substitution or Mitsunobu reactions, requiring precise control of solvents (e.g., DCM, THF) and catalysts (e.g., triphenylphosphine) .
  • Purification : Column chromatography (Hexane/EtOAc gradients) or HPLC ensures high purity (>95%) .

Basic: How are reaction intermediates monitored during synthesis?

  • Thin-layer chromatography (TLC) : Used for real-time tracking of reaction progress, with visualization under UV light or iodine staining .
  • High-performance liquid chromatography (HPLC) : Quantifies intermediate purity and identifies byproducts .
  • Spectroscopic techniques : NMR (e.g., disappearance of starting material peaks) and mass spectrometry confirm structural integrity .

Advanced: How can researchers optimize reaction yields for the azetidine coupling step?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while ethers (THF) minimize side reactions .
  • Temperature control : Lower temperatures (0–5°C) reduce epimerization risks; reflux may accelerate sluggish reactions .
  • Catalyst screening : Transition metals (Pd/Cu) or organocatalysts (DBU) improve coupling efficiency .
  • Design of Experiments (DoE) : Statistical optimization of variables (stoichiometry, time) maximizes yield .

Advanced: How should contradictory data on optimal reaction conditions be resolved?

  • Reproducibility studies : Replicate reported protocols while controlling variables (e.g., moisture, oxygen levels) .
  • Advanced analytics : Use in situ IR or LC-MS to detect transient intermediates or degradation products .
  • Computational modeling : DFT calculations predict solvent/catalyst effects on reaction pathways .

Basic: What spectroscopic methods are essential for structural characterization?

  • NMR spectroscopy : 1^1H/13^{13}C NMR identifies substituent patterns (e.g., azetidine CH2_2 groups at δ ~3.5 ppm) and confirms stereochemistry .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula accuracy (±5 ppm) .
  • X-ray crystallography : Resolves absolute configuration for chiral centers .

Advanced: What strategies mitigate stability issues during storage?

  • Lyophilization : Freeze-drying under vacuum prevents hydrolysis of the azetidine moiety .
  • Inert atmosphere storage : Argon-filled vials reduce oxidation of the thiophene ring .
  • Stability-indicating assays : Accelerated degradation studies (40°C/75% RH) identify degradation pathways .

Advanced: How can computational tools aid in studying structure-activity relationships (SAR)?

  • Molecular docking : Predicts binding affinity to biological targets (e.g., enzymes, receptors) using software like AutoDock .
  • QSAR modeling : Correlates electronic/steric descriptors (e.g., logP, H-bond donors) with activity data .
  • MD simulations : Assess conformational flexibility of the azetidine ring in solution .

Basic: What are common impurities encountered during synthesis?

  • Unreacted starting materials : Benzo[b]thiophene precursors or azetidine derivatives .
  • Oxidation byproducts : Sulfoxides or sulfones from thiophene ring oxidation .
  • Diastereomers : Result from incomplete stereochemical control during coupling .

Advanced: How can researchers validate biological activity in vitro?

  • Enzyme inhibition assays : Measure IC50_{50} values against target enzymes (e.g., kinases) using fluorescence-based protocols .
  • Cellular uptake studies : LC-MS quantifies intracellular concentrations in cell lines .
  • Mutagenicity screening : Ames test or Comet assay evaluates genotoxicity risks .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

  • Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., iodination) .
  • Green chemistry principles : Replace hazardous solvents (DCM) with cyclopentyl methyl ether (CPME) .
  • Regulatory compliance : Ensure intermediates meet ICH guidelines for residual solvents .

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